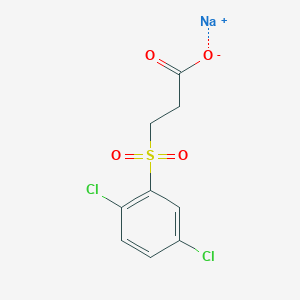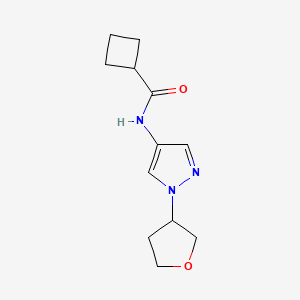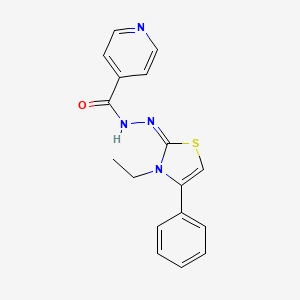![molecular formula C20H23N3O4 B2590119 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448045-63-3](/img/structure/B2590119.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as BDP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BDP is a urea derivative that has been shown to have promising biological and pharmacological properties.
Scientific Research Applications
ROCK Inhibitors and Cancer Research
Roberta Pireddu et al. (2012) discussed potent ROCK inhibitors derived from new classes of ureas, highlighting their significant potency in inhibiting ROCK in human lung cancer cells. This research indicates the potential of urea derivatives in developing cancer therapies, specifically targeting Rho-associated protein kinases involved in tumor progression and metastasis (Pireddu et al., 2012).
Synthesis and Chemical Properties
Research on N-Hydroxyamide-Containing Heterocycles by J. Ohkanda et al. (1993) and the synthesis of hydroxamic acids and ureas from carboxylic acids by Kishore Thalluri et al. (2014) shed light on the synthetic routes and chemical properties of related urea compounds. These studies provide insights into the chemical synthesis and applications of urea derivatives in medicinal chemistry and drug development (Ohkanda et al., 1993); (Thalluri et al., 2014).
Antiproliferative Activity
A study on 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives by M. M. Al-Sanea et al. (2018) evaluated their antiproliferative activity against various cancer cell lines. This research highlights the therapeutic potential of urea derivatives in cancer treatment, providing a foundation for further exploration of similar compounds in oncological applications (Al-Sanea et al., 2018).
Neuroprotective and Analgesic Applications
The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas by J. Vidaluc et al. (1995) explored their antiacetylcholinesterase activity. This work suggests the potential use of urea derivatives in developing treatments for neurodegenerative diseases and as analgesics, further underscoring the versatility of these compounds in scientific research (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
Research by De-bin Wan et al. (2019) on a potent soluble epoxide hydrolase (sEH) inhibitor highlights its applications in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. The study focuses on the metabolism of the inhibitor, providing insights into its safety and effectiveness, which is relevant for the development of urea-based therapeutics (Wan et al., 2019).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-17-8-10-23(11-9-17)16-5-2-14(3-6-16)21-20(24)22-15-4-7-18-19(12-15)27-13-26-18/h2-7,12,17H,8-11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHYXQPDXMFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)




![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)